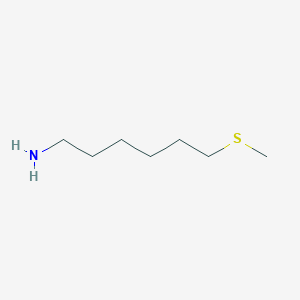

6-(Methylsulfanyl)hexan-1-amine

Description

Contextualization within Aminoalkyl Sulfides

6-(Methylsulfanyl)hexan-1-amine belongs to the class of compounds known as aminoalkyl sulfides. These are characterized by the presence of at least one amino group and one sulfide (B99878) linkage within the same molecule. ontosight.ai The chemical behavior of these compounds is dictated by the interplay of these two functional groups.

Sulfur-containing organic compounds, particularly sulfides (the sulfur analogs of ethers), exhibit unique reactivity. libretexts.org The sulfur atom in the sulfide group is a soft nucleophile, capable of reacting with alkyl halides to form sulfonium (B1226848) salts. libretexts.org This reactivity contrasts with their oxygen counterparts, ethers, which are generally less reactive. libretexts.org

The amino group, on the other hand, is basic and nucleophilic. Simple alkyl amines can accept a proton from water, forming ammonium (B1175870) ions and increasing the pH of the solution. nih.gov This dual functionality—a nucleophilic sulfur and a basic, nucleophilic nitrogen—makes aminoalkyl sulfides versatile building blocks in organic synthesis.

The significance of sulfur-containing functional groups is well-established in biochemistry. Amino acids such as methionine and cysteine, which contain sulfur, are fundamental to the structure and function of proteins and enzymes. nih.govnih.gov For instance, disulfide bridges formed from cysteine residues are crucial for maintaining the three-dimensional structure of many proteins. libretexts.org While not a naturally occurring amino acid, this compound shares the characteristic of containing both sulfur and nitrogen, placing it in a category of molecules with high potential for biological and chemical applications.

Significance in Contemporary Chemical Research

The true value of this compound in contemporary research lies in its role as a synthetic intermediate for creating more complex molecular architectures. ontosight.ai Its bifunctional nature allows it to be a linchpin in the assembly of novel compounds for pharmaceuticals and materials science.

In medicinal chemistry, sulfur-containing compounds are integral to many therapeutic agents. longdom.org For example, the thiol group is the active component in the antihypertensive drug captopril. longdom.org Furthermore, various sulfide-containing molecules have demonstrated promising anti-inflammatory, anti-tumor, and anti-viral properties. longdom.org As a readily available aminoalkyl sulfide, this compound serves as a valuable starting material for synthesizing new drug candidates that incorporate the unique properties of the sulfide functional group.

The field of materials science also benefits from molecules like this compound. Thiol and sulfide compounds are known to form strong bonds with metal surfaces and nanoparticles. longdom.org This property is exploited in nanotechnology and biotechnology, where thiol-functionalized surfaces can be used to control cell adhesion in tissue engineering or to develop contrast agents for medical imaging. longdom.org The amino group on this compound provides an additional site for modification, allowing it to be tethered to polymers or other substrates.

Furthermore, the amine functionality is of great interest in modern synthetic methods. Amine and amide groups can act as "directing groups" in transition-metal-catalyzed C-H activation reactions. acs.orgacs.org This advanced synthetic strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing an efficient pathway to complex molecules. acs.org The presence of a primary amine in this compound makes it a potential substrate for such advanced, regioselective transformations, enabling the construction of novel heterocyclic and spirocyclic frameworks that are sought after in drug discovery. acs.orgacs.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-(Methylthio)hexan-1-amine |

| 7-Thiaoctylamine |

| Methionine |

| Cysteine |

| Captopril |

| Hexylamine (B90201) |

| 6-methylthiohexanaldoxime |

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NS/c1-9-7-5-3-2-4-6-8/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQYVNNDNPYFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553361 | |

| Record name | 6-(Methylsulfanyl)hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62580-22-7 | |

| Record name | 6-(Methylsulfanyl)hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfanyl)hexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylsulfanyl Hexan 1 Amine

Classical and Established Synthetic Routes

The foundational methods for synthesizing amines and thioethers have been widely applied and adapted for the construction of molecules like 6-(Methylsulfanyl)hexan-1-amine. These routes often involve multi-step sequences utilizing robust and well-understood reactions.

Amination Strategies for Alkyl Halides and Precursors

A primary route to amines involves the nucleophilic substitution of alkyl halides. libretexts.org For this compound, this necessitates a precursor such as 6-halo-1-(methylsulfanyl)hexane. Direct amination using ammonia (B1221849) is a straightforward approach where the nitrogen atom's lone pair displaces the halide. openstax.orglibretexts.org However, this method is often hampered by a lack of selectivity, as the initially formed primary amine can react further with the alkyl halide, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgpressbooks.pubmasterorganicchemistry.com

To circumvent the issue of over-alkylation, the Gabriel synthesis offers a more controlled alternative for preparing primary amines. masterorganicchemistry.comwikipedia.orgnumberanalytics.com This method employs the potassium salt of phthalimide (B116566) as an ammonia surrogate. wikipedia.org The phthalimide anion, a bulky nucleophile, reacts with a primary alkyl halide like 6-bromo-1-(methylsulfanyl)hexane. The resulting N-alkylphthalimide is not nucleophilic, preventing further alkylation. masterorganicchemistry.com The primary amine is then liberated from the phthalimide intermediate, typically by reacting it with hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis. wikipedia.orgnumberanalytics.comlibretexts.org

Another effective two-step strategy is the azide (B81097) synthesis. libretexts.org An alkyl halide is first treated with sodium azide to form an alkyl azide. This intermediate is not nucleophilic, thus preventing subsequent reactions. The alkyl azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). pressbooks.pub

| Method | Starting Material | Key Reagents | Intermediate | Advantage | Disadvantage |

| Direct Amination | 6-halo-1-(methylsulfanyl)hexane | Ammonia (NH₃) | N/A | Simple, direct | Poor selectivity, over-alkylation is common libretexts.orgpressbooks.pub |

| Gabriel Synthesis | 6-halo-1-(methylsulfanyl)hexane | Potassium phthalimide, Hydrazine/Acid | N-(6-(Methylsulfanyl)hexyl)phthalimide | High selectivity for primary amines numberanalytics.com | Harsh conditions may be required for deprotection wikipedia.org |

| Azide Synthesis | 6-halo-1-(methylsulfanyl)hexane | Sodium azide (NaN₃), LiAlH₄ | 6-azido-1-(methylsulfanyl)hexane | Clean conversion to primary amine pressbooks.pub | Alkyl azides can be explosive and must be handled with care pressbooks.pub |

Nucleophilic Substitution Reactions in Thioether and Amine Formation

The synthesis of this compound inherently involves the formation of two key functional groups via nucleophilic substitution: the thioether and the amine. The sequence of these bond-forming steps can be strategically varied.

One pathway involves forming the thioether first. This can be achieved by reacting a 1,6-dihalohexane (e.g., 1,6-dibromohexane) with one equivalent of a methylthiolate source, such as sodium thiomethoxide (NaSMe). This monosubstitution yields 6-bromo-1-(methylsulfanyl)hexane. This intermediate is then subjected to one of the amination strategies described previously (e.g., Gabriel synthesis) to install the primary amine group.

Alternatively, the amine can be introduced first. For instance, a 1,6-dihalohexane can be converted to a 6-halo-hexan-1-amine derivative, often using a protected form of the amine to prevent side reactions. The terminal halide is then displaced by a thiolate anion to form the thioether linkage. The efficiency of these nucleophilic substitution reactions is central to building the carbon-sulfur and carbon-nitrogen bonds of the final product. nih.gov

Hofmann Alkylation and Related Transformations for Primary Amines

While the term "Hofmann alkylation" typically refers to the exhaustive methylation of an amine to form a quaternary ammonium salt, the Hofmann rearrangement (also known as Hofmann degradation) is a classical transformation for synthesizing primary amines. askiitians.comshaalaa.comwikipedia.orgyoutube.com This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmychemblog.com

To synthesize this compound via this route, one would start with a carboxylic acid derivative containing one additional carbon, such as 7-(methylsulfanyl)heptanoic acid. This acid would first be converted to its corresponding primary amide, 7-(methylsulfanyl)heptanamide. Treatment of this amide with bromine (Br₂) or chlorine and a strong base like sodium hydroxide (B78521) (NaOH) initiates the rearrangement. libretexts.orgwikipedia.org The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed in the aqueous basic solution to yield the final primary amine, this compound, along with carbon dioxide. libretexts.orgwikipedia.org This method is distinct from the Hofmann elimination, which is a process to form alkenes from quaternary ammonium salts. masterorganicchemistry.comwikipedia.org

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry offers more sophisticated and often more efficient methods for amine synthesis, utilizing transition-metal catalysts and specific reduction protocols.

Transition-Metal Catalyzed Amination Techniques

Transition-metal catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. nih.govacs.org The Buchwald-Hartwig amination is a premier example, using a palladium catalyst to couple amines with aryl or alkyl halides/triflates. wikipedia.orglibretexts.orgfishersci.it

For the synthesis of this compound, this reaction would involve coupling a suitable precursor, such as 6-bromo-1-(methylsulfanyl)hexane, with an ammonia equivalent. researchgate.net Due to the challenges of using ammonia directly in these systems, protected ammonia surrogates are often employed. The reaction is catalyzed by a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand, such as sterically hindered biarylphosphines, which are crucial for the catalytic cycle's efficiency. wikipedia.orgresearchgate.net A base is also required to facilitate the reaction. libretexts.org This method is prized for its high functional group tolerance and generally milder conditions compared to classical approaches. wikipedia.orgfishersci.it Nickel-based catalyst systems have also emerged as a powerful, lower-cost alternative to palladium for C-N coupling reactions. nih.gov

| Catalyst System Component | Role | Example |

| Metal Precursor | The core of the catalyst | Pd(OAc)₂, [Pd(dba)₂] |

| Ligand | Stabilizes the metal, promotes key reaction steps | Biarylphosphines (e.g., AdBrettPhos), DPPF, BINAP wikipedia.orgresearchgate.net |

| Base | Activates the amine, neutralizes acid byproduct | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Amine Source | Provides the nitrogen atom | Ammonia surrogates, primary amines researchgate.net |

Reductive Amination Protocols

Reductive amination is a highly effective one-pot method for synthesizing amines from carbonyl compounds. openstax.orgpressbooks.pubrsc.org The synthesis of this compound via this route would begin with the corresponding aldehyde, 6-(methylsulfanyl)hexanal.

The aldehyde is reacted with ammonia to form an intermediate imine (or iminium ion). openstax.orglibretexts.org This imine is then reduced in situ to the primary amine. libretexts.org A key advantage of this method is that the reducing agents used are often selective for the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. harvard.edu

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pt). openstax.orgharvard.edusigmaaldrich.com Catalytic reductive amination using molecular hydrogen is considered a green and cost-effective approach. rsc.org Iron-based catalysts have also been developed for the reductive amination of aldehydes and ketones with ammonia, offering a more earth-abundant metal option. nih.govsci-hub.se

| Reducing Agent | Typical Conditions | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control (6-7) harvard.edu | Toxic cyanide byproducts, effective at neutral pH harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, selective, handles a wide range of substrates, non-toxic byproducts harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Ni, Pt, or Ir catalyst openstax.orgkanto.co.jp | Atom economical, can require pressure equipment, catalyst choice is crucial rsc.org |

| Iron Catalysts | H₂, Aqueous Ammonia, Heat sci-hub.se | Utilizes earth-abundant metal, reusable catalyst systems nih.govsci-hub.se |

Synthesis of Functionalized Analogues and Precursors

The synthesis of functionalized analogues and precursors of this compound is crucial for expanding its utility and for providing alternative synthetic routes.

A key precursor for the synthesis of this compound is a bifunctional hexane (B92381) derivative, where one terminus is functionalized for the introduction of the methylthio group and the other for the amine. For example, 6-bromo-1-hexene (B1265582) can serve as a versatile starting material. guidechem.comsigmaaldrich.com The double bond can be hydrobrominated to yield 1,6-dibromohexane, which can then be selectively reacted with sodium thiomethoxide to introduce the methylsulfanyl group at one end. The remaining bromide can then be converted to the amine. Alternatively, 6-bromo-1-hexene can be used to prepare other intermediates. guidechem.com

Another important class of precursors are those containing an azide group, which can be readily reduced to a primary amine. For instance, 6-azidohexan-1-ol can be synthesized and the hydroxyl group converted to a leaving group for subsequent reaction with a methylthio nucleophile. nih.gov Similarly, 6-azido-hexanoic acid can be prepared, where the carboxylic acid can be reduced to an alcohol before further functionalization. chemicalbook.com The synthesis of 6-azido-N-(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)hexanamide also demonstrates the preparation of a complex azido-functionalized hexane derivative. rsc.org

Functionalized analogues of this compound can be prepared by modifying either the sulfur or the nitrogen atom. For example, the thioether can be oxidized to a sulfoxide (B87167) (6-(methylsulfinyl)hexan-1-amine) or a sulfone (6-(methylsulfonyl)hexan-1-amine). researchgate.net These oxidized analogues offer different electronic and hydrogen bonding properties. The primary amine can be N-alkylated or N-acylated to introduce a wide variety of substituents, leading to a diverse library of derivatives. nih.gov

The following table outlines the synthesis of some relevant precursors:

| Precursor | Starting Material | Key Reagents | Reference |

| 6-Bromo-1-hexene | 1,6-dibromohexane | Potassium tert-butoxide | chemicalbook.com |

| 6-Bromo-1-hexanol | 1,6-Hexanediol | Hydrobromic acid | sciencemadness.org |

| 6-Azido-hexanoic acid | 4-chlorobutylacetate | Sodium azide | chemicalbook.com |

| 6-Azidohexan-1-ol | Not specified | Not specified | nih.gov |

| 1,6-Bis(methylthio)hexane | Not specified | Not specified | cymitquimica.com |

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up considerations to ensure safety, efficiency, and economic viability.

A key reaction in the synthesis is often the amination step. The scale-up of amination reactions presents several challenges, including managing the exothermicity of the reaction, controlling the formation of byproducts (e.g., secondary and tertiary amines), and handling potentially hazardous reagents like ammonia. acs.orgresearchgate.net

Continuous flow chemistry offers a promising alternative to traditional batch processing for the large-scale synthesis of amines. acs.orgresearchgate.net Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improving safety. acs.org For instance, a continuous iridium-catalyzed homogeneous reductive amination has been successfully scaled up for the production of a pharmaceutical intermediate. acs.orgresearchgate.net Such a system could be adapted for the synthesis of this compound, potentially from a corresponding ketone precursor.

Process optimization would involve a systematic study of various reaction parameters using techniques like Design of Experiments (DoE) . This would include optimizing catalyst loading, temperature, pressure, solvent, and the molar ratio of reactants to maximize yield and purity while minimizing reaction time and waste. For amination reactions, controlling the stoichiometry of the aminating agent is crucial to prevent over-alkylation.

The purification of the final product on a large scale is another critical aspect. Distillation, crystallization, or chromatographic methods may be employed, and the choice will depend on the physical properties of this compound and its impurities. The development of a robust and scalable purification protocol is essential for obtaining the desired product quality.

The following table summarizes key considerations for process optimization and scale-up:

| Consideration | Key Aspects | Potential Solutions/Techniques |

| Reaction Control | Managing exothermicity, controlling byproduct formation. | Continuous flow reactors, careful control of reagent addition. acs.orgresearchgate.net |

| Process Parameters | Optimizing catalyst loading, temperature, pressure, solvent, reactant ratios. | Design of Experiments (DoE), in-situ reaction monitoring. |

| Safety | Handling of hazardous reagents like ammonia and flammable solvents. | Use of closed systems, proper engineering controls, process safety management. |

| Purification | Isolation of the final product with high purity on a large scale. | Development of scalable distillation, crystallization, or chromatography methods. |

| Economic Viability | Minimizing cost of raw materials, energy consumption, and waste disposal. | Catalyst recycling, use of inexpensive reagents, high-yield reactions. |

Reactivity and Mechanistic Chemistry of 6 Methylsulfanyl Hexan 1 Amine

Chemical Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) at the 1-position of the hexane (B92381) chain is a key center of reactivity. Its nucleophilic nature and basicity are central to its chemical behavior.

The lone pair of electrons on the nitrogen atom of the primary amine group makes 6-(methylsulfanyl)hexan-1-amine a potent nucleophile. This characteristic enables it to attack electron-deficient centers, initiating a variety of reaction pathways. For instance, it can participate in nucleophilic substitution reactions with alkyl halides. lumenlearning.comopenstax.org The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. openstax.org

The nucleophilicity of the amine is also evident in its reactions with carbonyl compounds, leading to the formation of imines. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. libretexts.orglibretexts.org The pH of the reaction medium is a critical factor; optimal rates are often observed around pH 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination. libretexts.org

The primary amine of this compound can be readily converted into secondary and tertiary amines through successive alkylation reactions. lumenlearning.comlibretexts.org Reaction with one equivalent of an alkyl halide can yield the corresponding secondary amine. However, these reactions can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of products, including the tertiary amine. lumenlearning.comopenstax.org

To achieve selective mono-alkylation, specific reagents and conditions can be employed. For example, cesium hydroxide (B78521) has been shown to promote the selective N-monoalkylation of primary amines. organic-chemistry.org Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is another effective method for synthesizing secondary and tertiary amines. lumenlearning.comlibretexts.org

Further reaction of a tertiary amine with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in a stable salt with four alkyl groups attached to the nitrogen atom. lumenlearning.comresearchgate.net

Table 1: Alkylation Products of this compound

| Reactant | Product Type | General Structure |

| Alkyl Halide (R-X) | Secondary Amine | CH₃S(CH₂)₆NHR |

| Alkyl Halide (R-X) | Tertiary Amine | CH₃S(CH₂)₆NR₂ |

| Alkyl Halide (R-X) | Quaternary Ammonium Salt | CH₃S(CH₂)₆NR₃⁺X⁻ |

This table provides a general representation of the products formed. The actual products and their yields depend on the specific reaction conditions and the nature of the alkyl halide.

As a nucleophile, the primary amine of this compound readily reacts with various electrophilic centers. Its reaction with carbonyl compounds like aldehydes and ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org The mechanism involves nucleophilic addition to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org

The amine group also reacts with cyanoguanidines, which are important precursors in the synthesis of biguanide (B1667054) compounds. beilstein-journals.orgbeilstein-journals.org This reaction typically involves the nucleophilic attack of the amine on the cyano group of the cyanoguanidine. beilstein-journals.org The reaction can be promoted by heating in a polar solvent or by using catalysts such as copper(II) salts or Lewis acids like ferric chloride. beilstein-journals.orgbeilstein-journals.org This pathway is a direct approach to synthesizing N1-substituted biguanides and is valued for its atom economy and high yields. beilstein-journals.orgbeilstein-journals.org The reaction of this compound with a cyanoguanidine derivative would lead to a substituted biguanide, a structural motif found in various pharmacologically active molecules. For instance, the synthesis of cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist, involves the reaction of an amine with a cyanoguanidine derivative. google.comgpatindia.com

In a molecule with multiple reactive sites like this compound, chemoselectivity refers to the preferential reaction of one functional group over another. researchgate.net For instance, when reacting with an electrophile that could potentially interact with both the amine and the sulfide (B99878), the reaction conditions can often be tuned to favor reaction at the more nucleophilic amine. The relative nucleophilicity of the amine and sulfide can be influenced by factors such as the solvent and the nature of the electrophile.

Regioselectivity, on the other hand, concerns the specific site of reaction within a functional group or molecule. researchgate.netdurgapurgovtcollege.ac.in In the context of the amine moiety, this is less of a concern as it is a terminal functional group. However, in reactions involving more complex substrates where this compound acts as a nucleophile, the regioselectivity of its attack becomes important. For example, in a Michael addition reaction to an α,β-unsaturated carbonyl compound, the amine would selectively attack the β-carbon. jmaterenvironsci.com

Chemical Reactivity of the Sulfide Moiety

The sulfide group (-S-) in this compound offers another avenue for chemical transformations, primarily through oxidation reactions.

The sulfur atom in the sulfide moiety can be readily oxidized to form either a sulfoxide (B87167) or a sulfone. jchemrev.comacsgcipr.org The oxidation state of the sulfur determines the product, with sulfoxides being the intermediate and sulfones being the final oxidation product. acsgcipr.org

The selective oxidation of the sulfide to a sulfoxide requires careful control of the oxidant and reaction conditions to prevent over-oxidation to the sulfone. acsgcipr.orgorganic-chemistry.org Common oxidizing agents used for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. organic-chemistry.orgorganic-chemistry.org The use of catalytic methods with milder terminal oxidants is also a common strategy. acsgcipr.org

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or an excess of the oxidant, yields the corresponding sulfone. organic-chemistry.orgrsc.org Reagents like potassium permanganate (B83412) or an excess of hydrogen peroxide are often used to achieve this transformation. organic-chemistry.org The sulfone group is a strong electron-withdrawing group and is found in many biologically active compounds and synthetic intermediates. rsc.org The oxidation of the sulfide in cimetidine to its sulfoxide is a known metabolic pathway. nih.gov

Table 2: Oxidation Products of the Sulfide Moiety

| Product | Oxidizing Agent (Example) | General Structure |

| Sulfoxide | Hydrogen Peroxide (controlled) | CH₃S(O)(CH₂)₆NH₂ |

| Sulfone | Potassium Permanganate | CH₃S(O)₂(CH₂)₆NH₂ |

This table provides a general representation of the products formed. The choice of oxidizing agent and reaction conditions determines the final product.

Nucleophilic Displacement at the Sulfur Center

The sulfur atom in this compound, being a thioether, possesses lone pairs of electrons, rendering it nucleophilic. masterorganicchemistry.comlibretexts.org This inherent nucleophilicity allows it to attack electrophilic centers. Conversely, the sulfur center itself can be subject to nucleophilic attack, particularly when it is part of a sulfonium (B1226848) ion intermediate.

One of the characteristic reactions of thioethers is their ability to react with alkyl halides to form sulfonium salts. libretexts.org In the case of this compound, the sulfur atom can act as a nucleophile, attacking an alkyl halide (R-X) in an Sₙ2 reaction to form a sulfonium salt.

Reaction Scheme: Formation of a Sulfonium Salt

6-(Methylsulfanyl)hexan-1-amineAlkyl HalideSulfonium Salt

The resulting sulfonium salt is now activated towards nucleophilic attack at one of the carbon atoms attached to the sulfur. An external nucleophile can displace the sulfur group, which is a good leaving group (as a neutral dialkyl sulfide).

More pertinent to the specific structure of this compound is the potential for intramolecular reactions, where the amine group acts as an internal nucleophile. However, direct nucleophilic displacement of the methyl group at the sulfur center by the amine to form a cyclic sulfonium ion is sterically hindered and would result in a highly strained, large ring structure, making it less favorable under normal conditions.

Instead, nucleophilic displacement at the sulfur center is more commonly observed in reactions where the thioether has first been oxidized or has formed a sulfonium salt with an external electrophile. For instance, S-dealkylation of thioethers can be achieved using strong nucleophiles, though this typically requires harsh conditions. whiterose.ac.uk

Table 1: Factors Influencing Nucleophilic Displacement at the Sulfur Center

| Factor | Influence on Reactivity | Rationale |

| Nature of the Electrophile | Stronger electrophiles (e.g., primary alkyl halides, methylating agents) enhance the formation of sulfonium intermediates. | Creates a better leaving group (the neutral sulfide) for subsequent nucleophilic attack. libretexts.org |

| Nature of the Nucleophile | Strong, soft nucleophiles are generally more effective for attacking the sulfur or the adjacent carbon atoms. | Sulfur is a soft atom, and according to Hard-Soft Acid-Base (HSAB) theory, soft-soft interactions are favorable. |

| Solvent | Polar aprotic solvents can stabilize the transition state of Sₙ2 reactions. | Solvents like acetone (B3395972) or acetonitrile (B52724) can facilitate the formation of sulfonium salts. masterorganicchemistry.com |

| Intramolecular vs. Intermolecular | Intermolecular reactions are generally favored over intramolecular cyclizations that would form large, strained rings. | The formation of a 7-membered ring involving nitrogen and sulfur is entropically and enthalpically disfavored. |

Intramolecular Interactions and Conformational Dynamics Affecting Reactivity

The flexible six-carbon chain of this compound allows the molecule to adopt various conformations, some of which can bring the terminal amine and thioether groups into proximity. libretexts.orgmaricopa.edulumenlearning.comnih.gov This proximity can lead to intramolecular interactions that significantly affect the molecule's reactivity.

One such interaction is the formation of an intramolecular hydrogen bond between the amine hydrogen and the sulfur atom (N-H···S). While sulfur is a weaker hydrogen bond acceptor than oxygen, evidence for such interactions exists, particularly in systems where they lead to the formation of stable five- or six-membered rings. bohrium.com In the case of this compound, a coiled conformation could facilitate a weak hydrogen bond, although the resulting ring would be large (8-membered), making this interaction less significant than in shorter-chain analogues.

More importantly, the conformational flexibility allows for neighboring group participation (NGP) by the sulfur atom in reactions involving the amine group, or vice versa. libretexts.orgwikipedia.org For example, if a reaction were to occur at the C-1 position (adjacent to the amine), the sulfur atom could act as an internal nucleophile to influence the reaction's rate and stereochemistry. However, given the distance, such participation is more likely in reactions at the other end of the chain.

A key aspect of the molecule's reactivity is the potential for the amine group to influence reactions at the sulfur center, and vice versa. For instance, in a protic solvent, the amine group can be protonated. The resulting ammonium ion would exert an electron-withdrawing inductive effect along the alkyl chain, which could slightly decrease the nucleophilicity of the sulfur atom.

Table 2: Conformational Effects on Reactivity

| Conformation | Potential Interaction | Effect on Reactivity |

| Extended (Linear) | Minimal interaction between functional groups. | The amine and thioether groups react independently as expected for monofunctional compounds. |

| Coiled (Cyclic-like) | Potential for intramolecular N-H···S hydrogen bonding or transient dipole-dipole interactions. | May stabilize certain conformations, potentially lowering the activation energy for cyclization reactions under specific conditions. |

| Gauche Interactions | The alkyl chain can have gauche interactions, leading to less stable conformers. | The population of different conformers at a given temperature will be determined by the relative energies of the staggered (anti and gauche) and eclipsed forms. libretexts.org |

Elucidation of Reaction Mechanisms

The reaction mechanisms for this compound are largely inferred from the well-established chemistry of amines and thioethers.

One of the most common reactions for thioethers is oxidation. The oxidation of the sulfur atom in this compound can proceed in two stages, first to a sulfoxide and then to a sulfone, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or a peroxy acid.

Mechanism of Thioether Oxidation: The reaction with an oxidant like H₂O₂ is believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. researchgate.netnih.gov

Formation of Sulfoxide:

Nucleophilic attackIntermediateSulfoxide

Formation of Sulfone: Further oxidation of the sulfoxide, which is less nucleophilic than the thioether, requires stronger conditions to form the corresponding sulfone.

Hypothetical NGP Mechanism: Consider a hypothetical derivative, 6-(methylsulfanyl)hexyl-1-bromide.

Intramolecular Sₙ2: The sulfur atom attacks the carbon bearing the bromine, displacing the bromide ion and forming a cyclic sulfonium ion.

Intermolecular Attack: An external nucleophile (e.g., H₂O) then attacks one of the carbons of the cyclic intermediate (likely the less hindered one), opening the ring.

This type of mechanism explains why some reactions involving bifunctional molecules are significantly faster than their monofunctional analogues. libretexts.orgwikipedia.org

Table 3: Common Reaction Mechanisms for this compound

| Reaction Type | Key Mechanistic Steps | Intermediate(s) | Typical Products |

| Thioether Oxidation | Nucleophilic attack of sulfur on the oxidant's oxygen atom. | Polar transition state, potential for charged intermediates. | Sulfoxide, Sulfone |

| S-Alkylation | Sₙ2 attack of the sulfur nucleophile on an alkyl halide. | Sulfonium salt. | Dialkyl(methyl)sulfonium halide |

| N-Alkylation | Sₙ2 attack of the nitrogen nucleophile on an alkyl halide. | Quaternary ammonium salt (with excess alkyl halide). | Secondary amine, tertiary amine, quaternary ammonium salt |

| Cyclization (Hypothetical) | Intramolecular nucleophilic attack of the amine on an activated sulfur (e.g., in a sulfonium salt) or vice-versa. | Cyclic sulfonium or ammonium species. | N/S-containing heterocyclic compounds (under specific conditions). |

Derivatives and Chemical Transformations of 6 Methylsulfanyl Hexan 1 Amine

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of 6-(methylsulfanyl)hexan-1-amine can be achieved through various established chemical pathways. These methods often involve the strategic reaction of precursors like alkyl halides with methylthiol, followed by amination steps. ontosight.ai The structural diversity of these analogues allows for the exploration of structure-activity relationships in various applications.

Homologues, which differ in the length of the alkyl chain, and analogues, where functional groups are varied, are of interest in fields such as medicinal chemistry and materials science. For instance, the homologue hexan-1-amine (hexylamine) is a known entity in the synthesis of surfactants, corrosion inhibitors, and pharmaceuticals. wikipedia.orgnih.gov

Below is a table of representative homologues and analogues and the general synthetic approaches.

| Compound Name | Structure | General Synthetic Approach | Key Features |

| Hexan-1-amine | CH₃(CH₂)₅NH₂ | Reduction of hexanenitrile (B147006) or reductive amination of hexanal. | Shorter alkyl chain, lacks the methylsulfanyl group. wikipedia.org |

| Heptan-1-amine | CH₃(CH₂)₆NH₂ | Similar methods to hexylamine (B90201), starting from heptyl precursors. | Longer alkyl chain homologue. |

| 6-(Ethylsulfanyl)hexan-1-amine | CH₃CH₂S(CH₂)₆NH₂ | Reaction of 6-bromohexan-1-amine (B2437592) with ethanethiolate. | Ethylsulfide analogue instead of methylsulfide. |

| 5-(Methylsulfanyl)pentan-1-amine | CH₃S(CH₂)₅NH₂ | Starting from 1,5-dihalopentane, sequential reaction with methanethiolate (B1210775) and an amine source. | Shorter alkyl chain homologue. |

This table is generated based on general synthetic principles and may not reflect specific optimized procedures.

Functionalization of the Hexyl Chain and Terminal Groups

The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal primary amine and the methylsulfanyl group.

The primary amino group is nucleophilic and readily undergoes a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or quaternary ammonium (B1175870) salts.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

The methylsulfanyl group offers different reaction possibilities:

Oxidation: Can be oxidized to the corresponding sulfoxide (B87167) and sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). These oxidized derivatives have altered electronic properties and hydrogen bonding capabilities.

S-alkylation: Can be further alkylated to form sulfonium (B1226848) salts.

The hexyl chain itself, being aliphatic, is generally less reactive. However, functionalization can be achieved through radical reactions or by starting with pre-functionalized hexane (B92381) derivatives.

Formation of Complex Molecular Architectures and Heterocycles

The unique structure of this compound makes it a valuable precursor for synthesizing more complex molecules, including various heterocyclic systems. nih.govdocumentsdelivered.comacs.org Heterocycles are core structures in many pharmaceuticals and biologically active compounds. beilstein-journals.orgamazonaws.com

The primary amine can participate in cyclization reactions to form nitrogen-containing rings. For example, reaction with a dicarbonyl compound could lead to the formation of a pyrrole (B145914) or other related heterocycles. Similarly, the methylsulfanyl group can be involved in cyclization strategies.

One documented example involves the reaction of 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide with amino acids in an amine exchange reaction, showcasing the utility of the methylsulfanyl-triazine moiety in building more elaborate structures. documentsdelivered.com Another relevant study details the synthesis of pyrimidinone derivatives, which are significant in pharmaceutical chemistry, from precursors containing a methylsulfanyl group. nih.gov The synthesis of complex spiro N-heterocycles and azocines has also been achieved through transition metal-catalyzed reactions of aromatic amides, highlighting a pathway for creating intricate molecular frameworks. acs.orgacs.org

| Reaction Type | Reactant(s) | Resulting Structure/Heterocycle | Significance |

| Amine Exchange | 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide, Amino Acids | Modified triazine derivatives | Demonstrates the reactivity of related structures in forming complex molecules. documentsdelivered.com |

| Cyclocondensation | Dimethyl N-cyanodithioiminocarbonate, 2-cyano-N'-(1-phenylethylidene)acetohydrazide | Pyrimidinone derivatives | Pyrimidinones are key scaffolds in medicinal chemistry. nih.gov |

| Spiro-Cyclization | Secondary aromatic amides, Maleimide | Spiropyrrolidinetriones and Dibenzoazocinetriones | Provides access to complex spiro N-heterocyclic systems. acs.orgacs.org |

This table provides examples of reactions that, while not all directly using this compound, illustrate the principles by which its functional groups can be used to form complex heterocyclic systems.

Isotopic Labeling for Mechanistic and Tracer Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful tool in pharmaceutical research for studying drug metabolism and reaction mechanisms. nih.govnih.gov Introducing deuterium can alter the metabolic profile of a molecule, and isotopically labeled compounds serve as internal standards in analytical studies. princeton.edu

This compound can be isotopically labeled at various positions. The protons on the hexyl chain can be exchanged for deuterium through methods like transition metal-catalyzed hydrogen isotope exchange (HIE). nih.gov For example, a palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O) can facilitate H-D exchange on aliphatic chains. mdpi.com

The synthesis of deuterated analogues can be achieved using several strategies:

Direct H-D Exchange: Treating the parent compound with a deuterium source and a catalyst. nih.govmdpi.com

Synthesis from Labeled Precursors: Using deuterated starting materials to build the molecule.

Recent advancements have focused on developing scalable and selective deuteration methods for a wide range of organic molecules, which could be applied to this compound and its derivatives. nih.gov

| Labeling Position | Method | Application |

| Alkyl Chain (C-H) | Direct H-D exchange with D₂O and a catalyst (e.g., Pd/C). mdpi.com | Mechanistic studies, metabolic profiling (ADME studies). nih.gov |

| Amino Group (N-H) | Simple exchange with a deuterated solvent like D₂O or MeOD. | Can be used to study reaction mechanisms involving the amine group, though these deuterons are readily exchangeable. |

This table outlines general approaches for isotopic labeling and their common applications.

Analytical Methodologies for 6 Methylsulfanyl Hexan 1 Amine and Its Derivatives

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. Aliphatic amines and thioethers, such as 6-(Methylsulfanyl)hexan-1-amine, exhibit weak electronic transitions and consequently have low molar absorptivity in the standard UV-Vis range, making direct detection challenging. To overcome this limitation, derivatization with a chromophoric agent is a common and effective strategy.

A widely used derivatizing agent for primary amines is o-phthalaldehyde (B127526) (OPA), which reacts with the amine in the presence of a thiol to form a highly conjugated isoindole derivative that strongly absorbs UV light. This reaction provides a basis for sensitive spectrophotometric quantification. The resulting derivative of this compound would be expected to have a strong absorbance maximum, typically around 330-340 nm. pjsir.org

The derivatization reaction is typically carried out in a buffered aqueous solution at an alkaline pH. The conditions for the derivatization and the spectrophotometric properties of the resulting product are critical for developing a robust analytical method. A study on the spectrophotometric determination of amino acids using OPA revealed that the reaction product, an isoindole, absorbs maximally at 335 nm. pjsir.org Another study focusing on the quantification of aspartic and glutamic acids after derivatization with OPA reported absorption maxima at 229 nm and 216 nm, respectively, for the derivatives. jhrlmc.com For hexylamine (B90201), a structurally similar primary amine, derivatization with OPA in the presence of a thiol would yield a product with a distinct UV absorbance spectrum suitable for quantification. researchgate.net

Table 1: Representative UV-Vis Spectroscopic Data for a Primary Amine after Derivatization with o-Phthalaldehyde (OPA)

| Parameter | Value | Reference |

| Derivatizing Agent | o-Phthalaldehyde (OPA) / Thiol | pjsir.org |

| pH of Reaction | 10.0 (Borate Buffer) | pjsir.org |

| Wavelength of Maximum Absorbance (λmax) | 335 nm | pjsir.org |

| Lower Limit of Detection | 4.0 x 10⁻⁵ mol/L | pjsir.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of this compound. It provides information about the molecular weight and the fragmentation pattern of the molecule, which is characteristic of its structure. High-resolution mass spectrometry (HRMS) further offers highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.

HRMS allows for the determination of the exact mass of the molecular ion and its fragment ions, which can be used to confirm the elemental formula. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted Mass Spectrometric Fragmentation Data for this compound

| Ion Description | Predicted m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | 147.108 | Ionization of the parent molecule |

| [M-CH₃S]⁺ | 100.112 | Cleavage of the C-S bond with loss of a methylthio radical |

| [M-C₅H₁₀NH₂]⁺ | 47.008 | Cleavage of the C-S bond with loss of the aminohexyl radical |

| Alpha-cleavage fragment [CH₂NH₂]⁺ | 30.034 | Cleavage of the C1-C2 bond |

Structural Elucidation via X-ray Crystallography

However, it is often possible to form crystalline salts of amines by reacting them with an appropriate acid. researchgate.net These salts typically have higher melting points and a greater propensity to form well-ordered crystals. For example, the crystal structure of an amine salt has been successfully determined by X-ray crystallography, revealing the detailed interactions within the crystal lattice. nih.gov Therefore, the formation of a salt, such as the hydrochloride or hydrobromide salt of this compound, could facilitate its structural elucidation by X-ray crystallography. The resulting crystal structure would provide unambiguous confirmation of the connectivity of the atoms and the conformational preferences of the molecule in the solid state.

Table 3: Potential X-ray Crystallography Parameters for a Salt of this compound

| Parameter | Description |

| Compound Form | Crystalline salt (e.g., hydrochloride) |

| Radiation Source | Monochromatic X-rays |

| Information Obtained | 3D molecular structure, bond lengths, bond angles, crystal packing |

| Feasibility | Dependent on the ability to grow a suitable single crystal |

Quantitative Analysis and Detection Methods

The quantitative analysis of this compound in various samples, such as environmental or biological matrices, often requires sensitive and selective methods due to its potential presence at low concentrations. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with a suitable detector are the most common techniques for this purpose.

For HPLC analysis, derivatization is typically necessary to enhance the detectability of the amine. As mentioned in the UV-Vis spectroscopy section, derivatization with o-phthalaldehyde (OPA) produces a fluorescent derivative, allowing for highly sensitive detection using a fluorescence detector. researchgate.net A method for the determination of hydroxylamine (B1172632) in freshwater samples involved conversion to nitrous oxide followed by gas chromatographic detection. mdpi.com The quantitative analysis of ametryn, a pesticide, in water samples has been achieved using a QuEChers method followed by GC-MS, with reported recovery percentages between 98.63% and 109.36%. nih.gov

GC-MS is also a powerful tool for quantification, offering both separation and selective detection. The use of selected ion monitoring (SIM) mode can significantly improve the sensitivity and selectivity of the analysis by monitoring only the characteristic fragment ions of the target analyte.

Table 4: Example of a Quantitative Analysis Method for a Primary Amine in Water

| Parameter | Description | Reference |

| Analytical Technique | High-Performance Liquid Chromatography with Fluorescence Detection | researchgate.net |

| Derivatization | Pre-column with o-phthalaldehyde (OPA) and a chiral thiol | researchgate.net |

| Column | Reversed-phase pentafluorophenyl column | researchgate.net |

| Mobile Phase | Gradient of sodium acetate (B1210297) buffer and acetonitrile (B52724) | researchgate.net |

| Detection | UV spectrophotometric detection | researchgate.net |

| Limit of Quantitation | 0.04% for enantiomeric impurity | researchgate.net |

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical step for the reliable analysis of this compound, especially when dealing with complex matrices or low concentrations. The choice of technique depends on the nature of the sample (e.g., water, air, soil) and the analytical method to be used. As a volatile compound, methods suitable for the extraction and concentration of volatile organic compounds (VOCs) are often employed.

Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient technique for the extraction of volatile and semi-volatile compounds from a sample. researchgate.net For the analysis of volatile amines, headspace SPME (HS-SPME) is particularly useful. In this method, a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the headspace above the sample, where the volatile analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The selection of the SPME fiber coating is crucial for achieving good extraction efficiency. For volatile amines, fibers with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coating are often effective. nih.gov Optimization of extraction parameters such as temperature, time, and sample pH is also essential for developing a robust method. acs.orgmdpi.com

Table 5: Typical Parameters for Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Amines

| Parameter | Value/Description | Reference |

| SPME Fiber Coating | 50/30 µm DVB/Carboxen/PDMS | nih.gov |

| Extraction Mode | Headspace | acs.org |

| Equilibration Temperature | 21 °C | nih.gov |

| Extraction Time | 15 min | nih.gov |

| Desorption | Thermal desorption in GC injector | researchgate.net |

Theoretical and Computational Chemistry Studies of 6 Methylsulfanyl Hexan 1 Amine

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of the hexyl chain in 6-(methylsulfanyl)hexan-1-amine are fundamental to its chemical and physical properties. The molecule consists of a six-carbon chain with a methylsulfanyl (-SCH₃) group at one end and an amino (-NH₂) group at the other. This structure allows for a multitude of possible conformations due to the rotation around the single carbon-carbon and carbon-sulfur bonds.

Conformational analysis of similar flexible molecules, such as hexylamine (B90201), reveals that the molecule can adopt various spatial arrangements, from a fully extended linear chain to more compact, folded structures. wikipedia.orgnih.gov The presence of the sulfur atom and the lone pair of electrons on both the sulfur and nitrogen atoms introduces additional complexity to the conformational landscape of this compound. The interplay of steric hindrance and potential intramolecular interactions, such as weak hydrogen bonds between the amine hydrogen and the sulfur atom, would significantly influence the preferred conformations.

Predicted Conformational Data

| Parameter | Value | Reference |

| Rotatable Bond Count | 6 | nih.gov |

Electronic Structure and Properties (e.g., charge distribution, frontier molecular orbitals)

The electronic structure of this compound dictates its reactivity and intermolecular interactions. The presence of heteroatoms (sulfur and nitrogen) with lone pairs of electrons and differing electronegativities compared to carbon and hydrogen leads to an uneven distribution of electron density across the molecule.

Quantum Chemical Calculations (e.g., Density Functional Theory approaches)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations, often employing basis sets like B3LYP/6-31G(d), can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry to find the most stable conformations.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO).

Determine the distribution of electrostatic potential, highlighting electron-rich and electron-poor regions of the molecule.

Simulate infrared and Raman spectra to aid in experimental characterization.

Such calculations have been successfully applied to study the interactions of methylamine (B109427) with metal clusters and to analyze the vibrational spectra of complex organic molecules. nih.govnih.gov

Investigation of Intermolecular and Intramolecular Interactions (e.g., hydrogen bonding, charge transfer)

The presence of both a hydrogen bond donor (the -NH₂ group) and potential hydrogen bond acceptors (the nitrogen and sulfur atoms) allows this compound to participate in various intermolecular and intramolecular interactions.

Intermolecular Interactions: The primary amine group can form strong hydrogen bonds with other molecules, including itself, leading to self-association in the liquid phase. The sulfur atom can also act as a weak hydrogen bond acceptor. These interactions are crucial in determining the bulk properties of the compound, such as its boiling point and solubility.

Intramolecular Interactions: In certain conformations, weak intramolecular hydrogen bonding could occur between the hydrogen atoms of the amine group and the sulfur atom. Charge transfer interactions, where electron density is transferred from an electron-rich part of the molecule (like the sulfur or nitrogen atom) to an electron-deficient part, can also influence the molecule's stability and reactivity. Studies on similar systems have shown that such interactions can be investigated using computational methods. nih.gov

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the likely sites of chemical reactions on the this compound molecule. The reactivity of the amine and methylsulfanyl groups can be assessed by analyzing the calculated electronic properties.

Nucleophilicity: The lone pairs of electrons on the nitrogen and sulfur atoms make them nucleophilic centers, capable of attacking electrophilic species. The relative nucleophilicity of the nitrogen versus the sulfur can be predicted computationally.

Acidity and Basicity: The amine group can act as a base by accepting a proton. The pKa of the conjugate acid can be estimated using computational models.

Regioselectivity: In reactions involving multiple potential sites, computational models can help predict which site is more likely to react. For instance, in reactions with electrophiles, the site with the highest electron density (as determined by electrostatic potential maps) is often the most reactive.

Thermodynamic and Kinetic Analyses

Computational chemistry provides tools to analyze the thermodynamic and kinetic aspects of reactions involving this compound.

Thermodynamic Analysis: By calculating the energies of reactants, products, and transition states, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. This information indicates whether a reaction is thermodynamically favorable.

Kinetic Analysis: The energy barrier of a reaction, represented by the activation energy (Ea), can be calculated from the energy of the transition state. A lower activation energy implies a faster reaction rate. Computational studies can map out the reaction pathway and identify the transition state structures, providing insights into the reaction mechanism. While specific studies on this molecule are not available, the methodologies have been applied to understand the reaction mechanisms of other organic compounds. acs.org

Applications in Advanced Materials and Chemical Industry

Role as a Key Synthetic Intermediate and Building Block

6-(Methylsulfanyl)hexan-1-amine serves as a crucial building block in organic synthesis, enabling the construction of more complex molecular architectures. ontosight.ai The presence of two distinct functional groups—the nucleophilic amine and the sulfur-containing thioether—allows for selective and sequential reactions.

The primary amine group is a common handle for a wide array of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. This reactivity is fundamental to its role as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai

The methylsulfanyl group, while generally less reactive than the amine, provides an additional site for chemical modification. It can be oxidized to form sulfoxides or sulfones, thereby introducing new functional groups and altering the electronic properties and polarity of the molecule. This dual functionality makes this compound a valuable intermediate for creating compounds with tailored properties.

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Type | Reactant | Functional Group Involved | Resulting Structure |

|---|---|---|---|

| Acylation | Acyl Chloride | Amine | Amide |

| Alkylation | Alkyl Halide | Amine | Secondary/Tertiary Amine |

| Condensation | Aldehyde/Ketone | Amine | Imine |

Integration into Polymeric Systems and Nanocomposites

The structure of this compound makes it a suitable candidate for incorporation into polymers. The primary amine group can act as a monomer or a chain modifier in polymerization processes.

In step-growth polymerization, the amine can react with difunctional monomers like dicarboxylic acids or diacyl chlorides to form polyamides. The resulting polymers would feature the methylsulfanyl group as a pendant side chain, which can influence the material's properties, such as its thermal stability, refractive index, and affinity for certain surfaces or nanoparticles. For instance, in the synthesis of PA6/PAI random copolymers, 6-aminocaproic acid, an amine-containing monomer, is a key component. mdpi.com Similarly, this compound could be used to introduce sulfur-containing functionalities.

The amine group also allows for the surface modification of pre-existing polymers and materials, including nanocomposites. By grafting this compound onto a polymer backbone or a nanoparticle surface, the properties of the material can be altered. The thioether group can enhance adhesion to metallic surfaces or interact with specific nanoparticles, improving their dispersion within a polymer matrix.

Application in Ligand Design and Metal Complexation (e.g., polynitrogen ligands)

In coordination chemistry, the design of ligands is crucial for creating metal complexes with specific catalytic, electronic, or medicinal properties. nih.gov this compound, with its nitrogen and sulfur donor atoms, can function as a bidentate or bridging ligand.

The principle of Hard and Soft Acids and Bases (HSAB) suggests that the "hard" amine nitrogen will preferentially coordinate to hard metal ions (e.g., Fe³⁺, Cr³⁺), while the "soft" thioether sulfur will favor coordination with soft metal ions (e.g., Ag⁺, Pd²⁺, Pt²⁺). This differential affinity allows for the design of selective metal sensors or catalysts.

When incorporated into larger molecular frameworks, such as polynitrogen macrocycles, the functionalities of this compound can contribute to the formation of stable and versatile metal complexes. rsc.org The flexibility of the hexyl chain allows the donor atoms to position themselves appropriately to satisfy the coordination geometry of a target metal ion. The development of multidentate amine ligands has been shown to produce versatile coordination modes with various metal cations. nih.gov

Table 2: Potential Metal Complexation with this compound

| Donor Atom | HSAB Type | Preferred Metal Ions | Potential Application |

|---|---|---|---|

| Amine (N) | Hard/Borderline | Fe³⁺, Co²⁺, Cu²⁺, Zn²⁺ | Catalysis, Bio-inorganic Chemistry |

Use as a Catalyst or Organic Base in Chemical Transformations

The primary amine group in this compound imparts basic properties to the molecule, similar to other simple alkylamines like hexylamine (B90201). nih.govwikipedia.org This allows it to function as an organic base in a variety of chemical reactions. It can be used to deprotonate acidic starting materials, neutralize acidic byproducts, or act as a base catalyst in reactions such as aldol (B89426) condensations, Knoevenagel condensations, and Michael additions.

The use of amine-based catalysts is widespread in organic synthesis. While simple amines are moderately basic, their efficacy can be enhanced in specific solvent systems or through structural modification. The presence of the thioether group in this compound might influence its catalytic activity or selectivity in certain transformations, particularly those involving soft metal co-catalysts. Transition metal-catalyzed reactions often utilize directing groups, and amine functionalities can play this role. acs.orgacs.org

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. gla.ac.uk The primary amine of this compound is a key functional group for the synthesis of these ring systems.

Through condensation reactions with dicarbonyl compounds (e.g., 1,3- or 1,4-diketones), it can be used to form substituted pyrroles or pyridines. Cyclization reactions with other bifunctional reagents can lead to a variety of other heterocyclic structures. For example, reaction with an α,β-unsaturated ketone could lead to the formation of a substituted piperidine (B6355638) ring. The 6-(methylsulfanyl)hexyl side chain would be appended to the nitrogen atom of the resulting heterocycle, potentially influencing its biological activity or material properties. The synthesis of various heterocyclic molecules often relies on the condensation of an amine with other reagents. uobaghdad.edu.iq

Biochemical Interactions in Non Human Systems

Role as Substrates in Metabolic Pathways (General Amine Behavior)

The primary amine group of 6-(methylsulfanyl)hexan-1-amine marks it as a potential substrate for a variety of enzymatic reactions, particularly those involving amine oxidation and transamination. In non-human systems, especially within microbial communities, primary amines are valuable sources of nitrogen and can be channeled into central metabolic pathways.

One of the principal routes for the metabolism of primary amines is through the action of amine oxidases . These enzymes catalyze the oxidative deamination of amines to the corresponding aldehydes, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. For instance, the bacterium Brevibacterium oxydans has been shown to utilize cyclohexylamine (B46788) as a growth substrate, initiating its degradation via an amine oxidase that converts it to cyclohexanone. nih.gov This process allows the bacterium to assimilate the nitrogen and further metabolize the carbon skeleton. It is plausible that this compound could undergo a similar transformation in a suitable microbial environment, yielding 6-(methylsulfanyl)hexanal.

Another significant metabolic fate for primary amines is their participation in transamination reactions , catalyzed by aminotransferases (also known as transaminases). These ubiquitous pyridoxal-5'-phosphate (PLP)-dependent enzymes facilitate the transfer of an amino group from an amino donor to an α-keto acid acceptor, generating a new amino acid and a new α-keto acid. nih.gov Aminotransferases often exhibit broad substrate specificity, enabling them to act on a wide range of amino compounds. nih.govbiorxiv.org For example, various aminotransferases with activity towards l-glutamate, l-aspartate, and l-alanine (B1666807) have been identified in Corynebacterium glutamicum. nih.gov Given this promiscuity, this compound could serve as an amino donor in a transamination reaction, converting an α-keto acid (like α-ketoglutarate) into its corresponding amino acid (glutamate), while being itself transformed into an aldehyde, 6-(methylsulfanyl)hexanal.

The following table summarizes the potential initial metabolic transformations of the amine group of this compound based on general amine behavior in non-human systems.

| Enzyme Class | Reaction Type | Potential Substrate | Potential Products | Biological System Example |

| Amine Oxidase | Oxidative Deamination | This compound | 6-(Methylsulfanyl)hexanal, Ammonia, Hydrogen Peroxide | Bacteria (Brevibacterium oxydans) nih.gov |

| Aminotransferase | Transamination | This compound | 6-(Methylsulfanyl)hexanal, Corresponding Amino Acid | Bacteria (Corynebacterium glutamicum) nih.gov |

Participation of Derivatives in Biochemical Reactions (General Amine Behavior)

The metabolic derivatives of this compound, particularly the aldehyde formed from its deamination, can further participate in biochemical reactions. Aldehydes are reactive intermediates and are typically rapidly converted to other molecules by enzymes such as aldehyde dehydrogenases . These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids. In the context of this compound metabolism, the initial product, 6-(methylsulfanyl)hexanal, would likely be oxidized to 6-(methylsulfanyl)hexanoic acid . This carboxylic acid could then potentially enter fatty acid metabolic pathways, such as β-oxidation, for further degradation and energy production.

Furthermore, the isothiocyanate derivative, 1-isothiocyanato-6-(methylthio)hexane , which is known to be formed from a glucosinolate precursor in plants of the Brassicaceae family, is a highly reactive molecule. nih.govnih.gov Isothiocyanates are known to readily react with nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione (B108866). researchgate.netresearchgate.net This reactivity is central to their biological effects, which include antimicrobial and anticancer properties. researchgate.net The formation of glutathione conjugates is a common detoxification pathway for isothiocyanates in various organisms. nih.gov

While the formation of this compound from its isothiocyanate derivative is not a well-documented pathway, the reverse reaction, the conversion of primary amines to isothiocyanates, has been explored in synthetic organic chemistry. organic-chemistry.orggre.ac.ukrsc.orgrsc.org In a biological context, the enzymatic hydrolysis of glucosinolates by myrosinase in plants is the primary route to the formation of isothiocyanates. nih.govnih.govresearchgate.netnih.govnih.govreading.ac.ukillinois.eduresearchgate.net Specifically, 6-(methylthio)hexyl isothiocyanate is derived from the corresponding glucosinolate, 6-(methylthio)hexyl glucosinolate. reading.ac.uk

The following table outlines the potential biochemical reactions of derivatives of this compound.

| Derivative | Enzyme/Reaction Type | Resulting Product(s) | Biological Context/System |

| 6-(Methylsulfanyl)hexanal | Aldehyde Dehydrogenase | 6-(Methylsulfanyl)hexanoic acid | General metabolic pathway |

| 1-Isothiocyanato-6-(methylthio)hexane | Glutathione S-transferase | Glutathione conjugate | Detoxification pathway in various organisms |

| 6-(Methylthio)hexyl glucosinolate | Myrosinase | 1-Isothiocyanato-6-(methylthio)hexane, Glucose, Sulfate | Plant defense mechanism (Brassicaceae) nih.govnih.gov |

Molecular Basis of Interactions with Biological Macromolecules (non-human, e.g., enzyme binding as a ligand precursor)

The bifunctional nature of this compound, possessing both a primary amine and a thioether group, suggests multiple potential points of interaction with biological macromolecules, such as enzymes.

The primary amine group, which is protonated at physiological pH, can participate in electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in the active site of an enzyme. It can also act as a hydrogen bond donor. These interactions are fundamental to the binding of many amine-containing substrates and cofactors to enzymes.

The thioether group, with its lone pairs of electrons on the sulfur atom, can act as a nucleophile and a hydrogen bond acceptor. More significantly, the sulfur atom of a thioether is susceptible to oxidation by various oxidoreductases. In non-human systems, cytochrome P450 monooxygenases (CYPs) and flavin-containing monooxygenases (FMOs) are key enzyme families responsible for the oxidation of xenobiotics, including thioethers. nih.gov The oxidation of a thioether typically yields a sulfoxide (B87167), which can be further oxidized to a sulfone. masterorganicchemistry.com This oxidation can alter the polarity, solubility, and biological activity of the parent molecule. The nucleophilicity of the sulfur atom, which can be influenced by neighboring functional groups, plays a role in its susceptibility to oxidation. nih.gov

While specific studies on the binding of this compound to enzymes are lacking, its structural similarity to other enzyme substrates allows for informed speculation. For instance, as a precursor to a ligand, the amine group could be modified within an enzyme's active site to form a covalent bond or a more potent non-covalent interaction. The thioether could also be a target for enzymatic modification, potentially leading to the formation of a sulfoxide derivative with altered binding properties.

The following table summarizes the potential molecular interactions of this compound with biological macromolecules.

| Functional Group | Type of Interaction | Potential Interacting Residues/Moieties | Potential Enzymatic Consequence |

| Primary Amine (protonated) | Electrostatic Interaction, Hydrogen Bonding | Aspartate, Glutamate, Carbonyl groups | Substrate binding to enzymes like aminotransferases or oxidases |

| Thioether | Nucleophilic Attack, Hydrogen Bonding | Enzyme active site electrophiles, Hydrogen bond donors | Substrate for oxidation by CYPs or FMOs |

| Thioether | Oxidation | Heme-oxygen complex (CYPs), Flavin hydroperoxide (FMOs) | Formation of 6-(methylsulfinyl)hexan-1-amine or 6-(methylsulfonyl)hexan-1-amine |

Environmental Fate and Ecological Impact

Environmental Distribution and Persistence

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Environmental Distribution

The distribution of 6-(Methylsulfanyl)hexan-1-amine between water, soil, and air is predicted based on data from its close structural analogue, hexylamine (B90201). Hexylamine has a moderate water solubility and an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 147, which suggests high mobility in soil. epa.gov However, the primary amine group has a pKa of 10.64, indicating that in typical environmental conditions (pH 4-8), the compound will exist almost entirely in its protonated, cationic form. epa.gov Cations generally exhibit stronger adsorption to negatively charged soil particles, such as clay and organic matter, than their neutral counterparts. epa.govuni.lu Therefore, despite the Koc value of the neutral form, the cationic nature of this compound at environmental pH levels would likely limit its mobility in soil and lead to partitioning into soil and sediment rather than remaining in the water column.

Volatilization from water or moist soil surfaces is not expected to be a significant fate process for the cationic form of the compound, as ions are non-volatile. epa.gov

Interactive Table: Physicochemical Properties of Hexylamine (Analogue for Distribution Assessment)

| Property | Value | Implication for Environmental Distribution | Source |

| Water Solubility | 12 g/L (at 20-25 °C) | Moderately soluble, allowing for distribution in aquatic systems. | epa.govnih.gov |

| pKa (conjugate acid) | 10.64 | Predominantly cationic in most environmental soils and waters (pH 4-8). | epa.gov |

| Estimated Koc | 147 | Neutral form has high mobility, but cationic form will adsorb to soil. | epa.gov |

| Henry's Law Constant | 2.68 x 10⁻⁵ atm-m³/mol | Low volatility from water, especially for the non-volatile cationic form. | epa.gov |

Persistence

Persistence refers to the length of time a chemical remains in the environment before being broken down. This is often measured by its half-life, the time it takes for 50% of the substance to degrade. researchgate.net

No specific half-life data for this compound has been found. However, primary amines like hexylamine are generally considered to be readily biodegradable. epa.gov Studies on analogous compounds such as pentylamine and hexanediamine (B8719201) showed they reached 75% and 55% of their theoretical biological oxygen demand (BOD) in 2 and 3 weeks, respectively, classifying them as readily biodegradable. epa.gov Alkanolamines, another class of related compounds, have been shown to undergo rapid biodegradation in soil and water, with half-lives typically ranging from one day to two weeks. nih.gov

Based on this information, it is anticipated that this compound would not be highly persistent in the environment and would be susceptible to microbial degradation. However, factors such as temperature, pH, microbial population, and organic matter content can significantly influence the rate of degradation in a specific environment. acs.org

Biodegradation and Transformation Pathways in Environmental Systems

The biodegradation of this compound is expected to be initiated by microbial action on its two primary functional groups: the amine group and the methylsulfanyl group.

Amine Group Transformation